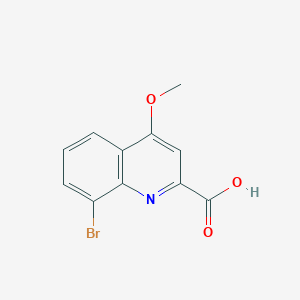

8-Bromo-4-methoxyquinoline-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-Bromo-4-methoxyquinoline-2-carboxylic acid is a chemical compound with the molecular formula C11H8BrNO3 . It has a molecular weight of 282.08 .

Molecular Structure Analysis

The molecular structure of 8-Bromo-4-methoxyquinoline-2-carboxylic acid consists of a quinoline core, which is a heterocyclic aromatic organic compound. It has a bromine atom at the 8th position and a methoxy group at the 4th position of the quinoline core. The carboxylic acid group is attached at the 2nd position .Physical And Chemical Properties Analysis

8-Bromo-4-methoxyquinoline-2-carboxylic acid has a molecular formula of C11H8BrNO3 and a molecular weight of 282.08 . More detailed physical and chemical properties are not available in the sources I found.Aplicaciones Científicas De Investigación

Photolabile Protecting Group for Carboxylic Acids

8-Bromo-4-methoxyquinoline-2-carboxylic acid, through its derivative 8-bromo-7-hydroxyquinoline (BHQ), has been found to serve as a new photolabile protecting group for carboxylic acids. BHQ offers greater single-photon quantum efficiency compared to other esters and exhibits sufficient sensitivity to multiphoton-induced photolysis for in vivo use. Its increased solubility and low fluorescence make it particularly useful as a caging group for biological messengers, enabling precise control over the release of bioactive molecules in cellular environments (Fedoryak & Dore, 2002).

Photoremovable Protecting Group for Physiological Use

Further research into 8-bromo-7-hydroxyquinoline (BHQ) has highlighted its efficiency in being photolyzed by both single-photon excitation (1PE) and two-photon excitation (2PE) under simulated physiological conditions. This feature allows BHQ to release carboxylates, phosphates, and diols, which are common functional groups found on bioactive molecules such as neurotransmitters and nucleic acids. BHQ's water solubility, stability in the dark, and minimal fluorescence are advantageous for its use alongside fluorescent indicators of biological function, making it a promising candidate for regulating the action of biological effectors with light, especially through 2PE (Zhu et al., 2006).

Substituted Quinoline Synthesis

The synthesis of substituted quinolines, including 8-methoxyquinolines, has been explored through regioselective bromination and subsequent coupling reactions. This process facilitates the creation of a variety of quinoline derivatives, which can serve as key intermediates for further chemical transformations and potential pharmaceutical applications. The ability to selectively brominate and couple these quinoline derivatives underscores the versatility of 8-Bromo-4-methoxyquinoline-2-carboxylic acid and related compounds in synthetic organic chemistry (Trécourt et al., 1995).

Proton Relay System in Excited-State Double Proton Transfer

7-Hydroxyquinoline-8-carboxylic acid, a compound closely related to 8-Bromo-4-methoxyquinoline-2-carboxylic acid, demonstrates an excited-state intramolecular double proton transfer (ESIDPT) reaction. This process, facilitated by dual intramolecular hydrogen bonds, results in a quinolinone-like tautomer emission. The cooperative nature of this ESIDPT, with minimal or negligible barrier, highlights the potential of such compounds in probing the dynamics of proton transfer reactions and their applications in photophysical and photochemical studies (Tang et al., 2011).

Propiedades

IUPAC Name |

8-bromo-4-methoxyquinoline-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO3/c1-16-9-5-8(11(14)15)13-10-6(9)3-2-4-7(10)12/h2-5H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHILQHIMXEIOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC2=C1C=CC=C2Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-4-methoxyquinoline-2-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methoxybenzamide](/img/structure/B2692545.png)

![5-Chloro-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinamine](/img/structure/B2692549.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2692550.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2692553.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2692561.png)